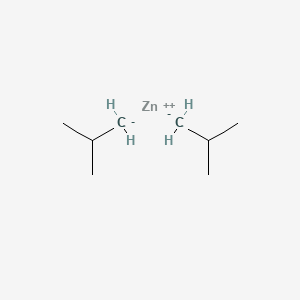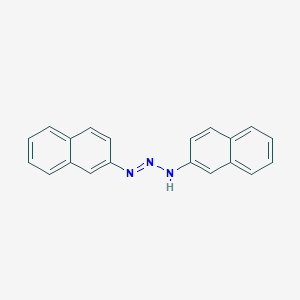
(1e)-1,3-Di(naphthalen-2-yl)triaz-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1e)-1,3-Di(naphthalen-2-yl)triaz-1-ene is a chemical compound characterized by the presence of two naphthalene groups attached to a triazene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1e)-1,3-Di(naphthalen-2-yl)triaz-1-ene typically involves the reaction of naphthylamine derivatives with diazonium salts under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the triazene linkage.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (1e)-1,3-Di(naphthalen-2-yl)triaz-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the triazene group into corresponding amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated naphthalene derivatives.
Applications De Recherche Scientifique
(1e)-1,3-Di(naphthalen-2-yl)triaz-1-ene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer properties due to its ability to interact with DNA.
Industry: Utilized in the development of advanced materials, such as organic semiconductors.
Mécanisme D'action
The mechanism of action of (1e)-1,3-Di(naphthalen-2-yl)triaz-1-ene involves its interaction with molecular targets, such as DNA and proteins. The compound can intercalate between DNA bases, disrupting the normal function of the DNA and leading to cell death. Additionally, it can bind to proteins, altering their structure and function, which may contribute to its biological effects.
Comparaison Avec Des Composés Similaires
- (1e)-3,3-Dimethyl-1-(naphthalen-2-yl)triaz-1-ene
- (1e)-1,3-Di(phenyl)triaz-1-ene
- (1e)-1,3-Di(anthracen-2-yl)triaz-1-ene
Comparison: Compared to similar compounds, (1e)-1,3-Di(naphthalen-2-yl)triaz-1-ene is unique due to its dual naphthalene groups, which enhance its stability and reactivity. This structural feature also contributes to its distinct electronic properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
613-66-1 |
|---|---|
Formule moléculaire |
C20H15N3 |
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
N-(naphthalen-2-yldiazenyl)naphthalen-2-amine |
InChI |
InChI=1S/C20H15N3/c1-3-7-17-13-19(11-9-15(17)5-1)21-23-22-20-12-10-16-6-2-4-8-18(16)14-20/h1-14H,(H,21,22) |
Clé InChI |
IFIYWEWLCDTTHL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)NN=NC3=CC4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


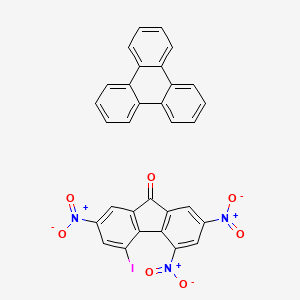
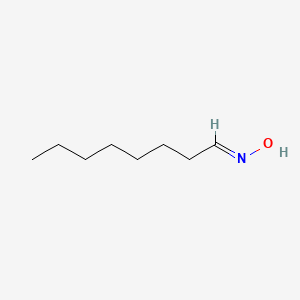
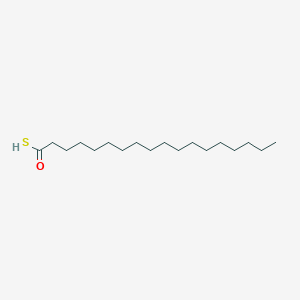
![butyl N-[(butoxycarbonylamino)methyl]carbamate](/img/structure/B14753635.png)

![3-{4-[2-(5-Benzoyl-indol-1-yl)ethoxy]phenyl}-2-ethoxy-propanoic acid](/img/structure/B14753653.png)
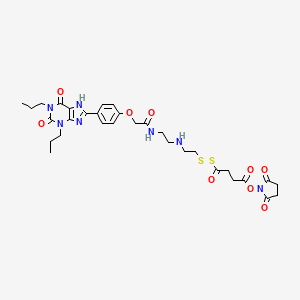
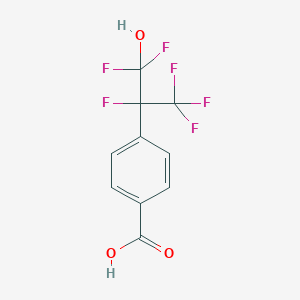
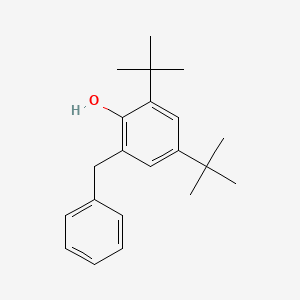

![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B14753675.png)
![3,9-Dioxatricyclo[6.1.0.0~2,4~]nonane](/img/structure/B14753677.png)

